molecular formula C16H13N3 B7838068 2,5-Di(pyridin-4-yl)aniline

2,5-Di(pyridin-4-yl)aniline

Cat. No.: B7838068
M. Wt: 247.29 g/mol
InChI Key: OJZUWTBFTROOOQ-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)aniline: is an organic compound with the molecular formula C₁₆H₁₃N₃. It is characterized by the presence of two pyridine rings attached to the 2 and 5 positions of an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pyridin-4-yl)aniline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2,5-dibromoaniline and 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(pyridin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,5-Di(pyridin-4-yl)aniline is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .

Biology and Medicine: It can be used to design drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including conductive polymers and fluorescent dyes. These materials have applications in electronics, photonics, and sensor technologies .

Mechanism of Action

The mechanism of action of 2,5-Di(pyridin-4-yl)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 2,5-Di(pyridin-4-yl)aniline is unique due to its combination of aniline and pyridine functionalities, which confer distinct electronic and steric properties. This uniqueness makes it a versatile building block for the synthesis of complex molecules and materials .

Properties

IUPAC Name

2,5-dipyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-11-14(12-3-7-18-8-4-12)1-2-15(16)13-5-9-19-10-6-13/h1-11H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZUWTBFTROOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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